6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2 by inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from entering the S phase from the G1 phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . CDK2, when active, allows the cell to progress from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents this progression, leading to a halt in the cell cycle . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These effects are likely due to the compound’s inhibition of CDK2 and the resulting halt in cell cycle progression .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be a result of the compound’s ability to fit into the ATP adenine binding site of the enzyme .
Cellular Effects
6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of 6-Benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with CDK2. The compound fits into the ATP adenine binding site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C. These reactions yield 6-mono- or 5,6-disubstituted triazolopyrimidin-7-ones in varying yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness: 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-6-5-9-15(10-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIUXPWFENHUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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